4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of bromine and a methylsulfanyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the use of pyrrole derivatives as starting materials. The reaction typically proceeds through a series of steps, including bromination, methylation, and cyclization . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves multistep synthesis processes. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed to achieve higher yields and purity . The optimization of reaction conditions, such as temperature, solvent, and catalysts, plays a crucial role in the industrial-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or methylsulfanyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amines or thiols .
Scientific Research Applications
4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as antiviral or anticancer activity . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine and methylsulfanyl groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of bromine.
2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: A derivative without the bromine atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H6BrN3S |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 |
InChI Key |
NFDXYSLOIFNBKI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=N1)Br |
Origin of Product |
United States |
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